

# Ceftazidime Pentahydrate: A Technical Guide on its Spectrum of Activity

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## Compound of Interest

Compound Name: Ceftazidime pentahydrate

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## Abstract

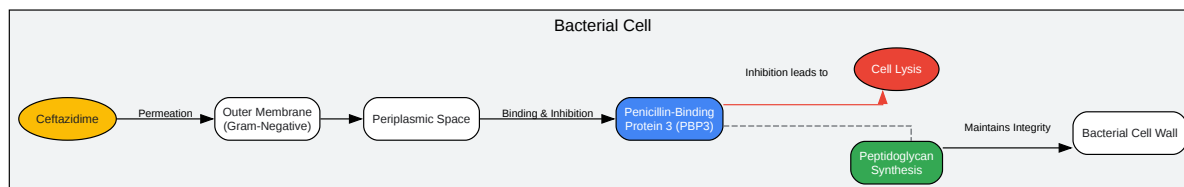
Ceftazidime, a third-generation cephalosporin antibiotic, exhibits a broad spectrum of bactericidal activity, particularly against Gram-negative bacteria, including *Pseudomonas aeruginosa*.<sup>[1][2]</sup> Its efficacy stems from the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth analysis of the spectrum of activity of **ceftazidime pentahydrate**, detailing its mechanism of action, resistance mechanisms, and in vitro activity against a range of clinically relevant pathogens. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways are illustrated using diagrams. Detailed experimental protocols for susceptibility testing are also provided to facilitate reproducible research.

## Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[3]</sup><sup>[4]</sup> Like other  $\beta$ -lactam antibiotics, its primary target is the family of enzymes known as penicillin-binding proteins (PBPs).<sup>[5][6]</sup> These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.<sup>[3][5]</sup>

Ceftazidime specifically shows a high affinity for PBP3 in Gram-negative bacteria, which is essential for septum formation during cell division.<sup>[1][3]</sup> By binding to and inactivating these

essential PBPs, ceftazidime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4][7] Ceftazidime is notably resistant to hydrolysis by many common  $\beta$ -lactamases produced by bacteria.[8][9]



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**Figure 1:** Mechanism of action of ceftazidime.

## Spectrum of In Vitro Activity

Ceftazidime demonstrates a broad spectrum of activity, with particular potency against Gram-negative aerobic bacteria. It is also active against some Gram-positive organisms, though generally less so than first and second-generation cephalosporins.[1][2]

## Gram-Negative Bacteria

Ceftazidime is highly active against a wide range of Enterobacteriaceae, including *Escherichia coli*, *Klebsiella* spp., *Proteus* spp., *Enterobacter* spp., *Citrobacter* spp., and *Serratia* spp.[10] A hallmark of its spectrum is its excellent activity against *Pseudomonas aeruginosa*.[5][11]

Table 1: In Vitro Activity of Ceftazidime Against Key Gram-Negative Isolates

Organism	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Reference(s)
Pseudomonas aeruginosa	2	4	[11][12]
Escherichia coli	≤0.12	0.25	[13][14]
Klebsiella pneumoniae	0.25	0.5	[14][15]
Enterobacter cloacae	>8	>8	[13]
Citrobacter freundii	-	≥32	[13]
Haemophilus influenzae	0.015	-	[13]
Neisseria gonorrhoeae	0.03-0.06	-	[13]

MIC<sub>50</sub> and MIC<sub>90</sub> values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

## Gram-Positive Bacteria

Ceftazidime's activity against Gram-positive bacteria is more limited. It shows some activity against  $\beta$ -hemolytic streptococci and pneumococci.[13] However, it is less active against Staphylococcus aureus compared to earlier generation cephalosporins, and enterococci are generally resistant.[13][16]

Table 2: In Vitro Activity of Ceftazidime Against Key Gram-Positive Isolates

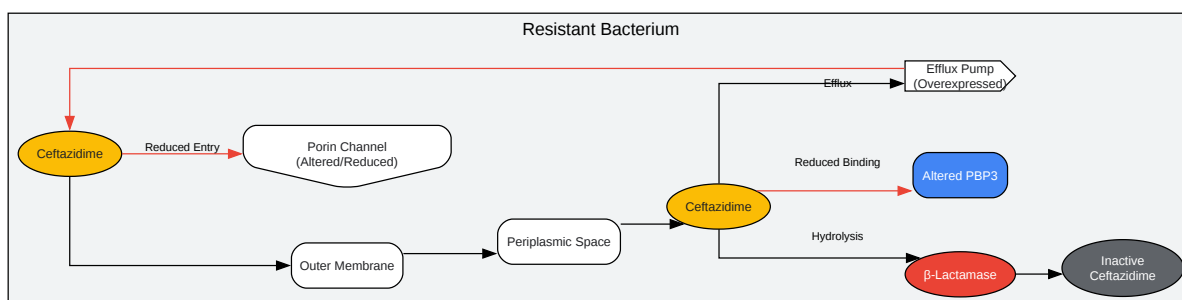
Organism	MIC (µg/mL)	Reference(s)
Staphylococcus aureus	Mode MIC 8	[13]
Streptococcus pneumoniae	0.12-0.25	[16]
Penicillin-resistant S. pneumoniae	2-4	[16]
Enterococci	≥64	[16]

## Mechanisms of Resistance

Bacterial resistance to ceftazidime can emerge through several mechanisms.[8] Understanding these pathways is critical for effective antibiotic stewardship and the development of new therapeutic strategies.

The primary mechanisms of resistance include:

- **Hydrolysis by  $\beta$ -lactamases:** This is a major mechanism of resistance.[17] While ceftazidime is stable against many common  $\beta$ -lactamases, the emergence of extended-spectrum  $\beta$ -lactamases (ESBLs) and carbapenemases can lead to its inactivation.[17][18]
- **Alteration of Penicillin-Binding Proteins (PBPs):** Modifications in the structure of PBPs, the target of ceftazidime, can reduce the drug's binding affinity, thereby diminishing its efficacy. [8]
- **Decreased Permeability:** Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of ceftazidime into the bacterial cell, preventing it from reaching its PBP targets.[17]
- **Efflux Pumps:** The overexpression of efflux pumps can actively transport ceftazidime out of the bacterial cell, reducing its intracellular concentration.[19]



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**Figure 2:** Key mechanisms of resistance to ceftazidime.

## Experimental Protocols

The determination of the in vitro activity of ceftazidime is primarily achieved through antimicrobial susceptibility testing (AST). The following are standardized methods.

### Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

- **Preparation of Inoculum:** A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL. This is then further diluted to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.

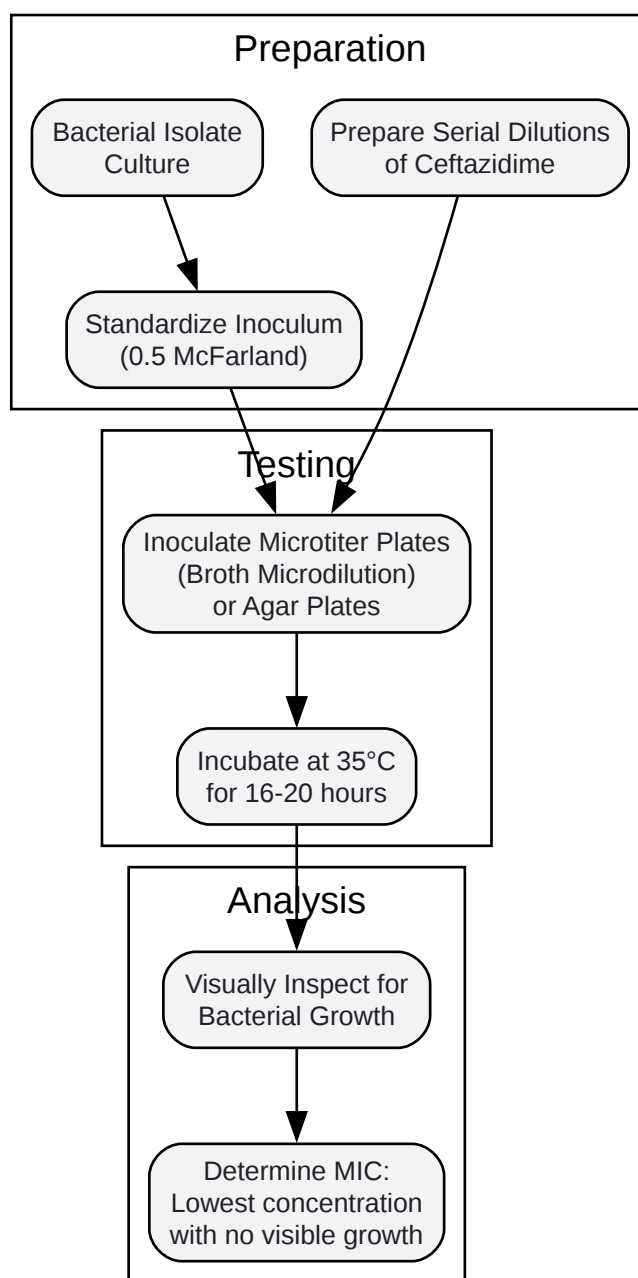
- Preparation of Antimicrobial Agent: A stock solution of **ceftazidime pentahydrate** is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a microtiter plate to obtain a range of concentrations.
- Inoculation: Each well of the microtiter plate containing the serially diluted ceftazidime is inoculated with the standardized bacterial suspension.
- Incubation: The inoculated microtiter plates are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Interpretation: The MIC is recorded as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.[\[20\]](#)

## Agar Dilution Method

This method is an alternative for determining the MIC.

Protocol:

- Preparation of Agar Plates: Serial twofold dilutions of ceftazidime are prepared and added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify.
- Preparation of Inoculum: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
- Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Interpretation: The MIC is the lowest concentration of ceftazidime at which there is no visible growth, a faint haze, or a single colony.[\[21\]](#)



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**Figure 3:** General workflow for MIC determination.

## Conclusion

**Ceftazidime pentahydrate** remains a crucial antibiotic, particularly for the treatment of infections caused by Gram-negative pathogens like *Pseudomonas aeruginosa*. Its potent bactericidal activity, achieved through the inhibition of cell wall synthesis, is well-established.

However, the emergence of resistance through mechanisms such as  $\beta$ -lactamase production and target site modification underscores the need for continued surveillance and research. The standardized protocols for susceptibility testing outlined in this guide are essential for accurate in vitro assessment and for guiding appropriate clinical use to preserve the efficacy of this important therapeutic agent.

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